molecular formula C8H8NO3- B051424 4-Propionyl-1H-pyrrole-2-carboxylic acid CAS No. 111468-94-1

4-Propionyl-1H-pyrrole-2-carboxylic acid

Cat. No. B051424
M. Wt: 166.15 g/mol
InChI Key: ZCFLLRUDRAKKFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Propionyl-1H-pyrrole-2-carboxylic acid derivatives and related compounds involves innovative methods, including unusual coupling reactions and cycloadditions. For instance, Alizadeh et al. (2008) reported a facile synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Another method described by Law et al. (1984) involves the reaction of 2H-azirines with enamines, leading to pyrrole-2-carboxylic acid derivatives (Law, Lai, Sammes, Katritzky, & Mak, 1984).

Molecular Structure Analysis

Xiang (2005) synthesized and analyzed the crystal structure of 3-(Pyrrole-2?-carboxamido)propanoic acid, revealing significant insights into the molecular arrangement and interactions within the crystal lattice (Zeng Xiang, 2005).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions, demonstrating the compound's utility in synthetic organic chemistry (Ryan A. Altman, Anderson, & Buchwald, 2008). Additionally, its decarboxylation process under acidic conditions highlights interesting aspects of its chemical behavior (S. Mundle & Kluger, 2009).

Physical Properties Analysis

The synthesis, structure, and electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole showcase the compound's interesting physical properties, particularly in the context of polymer science (Nigel A Lengkeek, Harrowfield, & George A. Koutsantonis, 2010).

Chemical Properties Analysis

The acylation of pyrrolidine-2,4-diones, leading to 3-acyltetramic acids, provides insight into the chemical properties and potential reactivity of the compound under study (Raymond C. F. Jones, Begley, Peterson, & Sumaria, 1990). Moreover, the synthesis and purification of L-pyrroline-5-carboxylic acid highlight the compound's role and utility in biological systems (R. Smith, Downing, & Phang, 1977).

Scientific Research Applications

4. Advanced Chemical Intermediates

  • Application Summary : 4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate in the chemical industry .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

5. Therapeutically Active Compounds

  • Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
  • Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
  • Results : The derivatives of pyrrole are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

6. Advanced Chemical Intermediates

  • Application Summary : 4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate in the chemical industry .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, and H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-propanoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFLLRUDRAKKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Beshara, A Thompson - The Journal of Organic Chemistry, 2005 - ACS Publications
An efficient synthesis of 4-acylpyrrole-2-carboxylic esters utilizing a phosphoric acid-catalyzed mixed anhydride system is described. The new route also enables the preparation of …
Number of citations: 16 pubs.acs.org

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